Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate is a complex organic compound that features a sulfonamide group, fluorinated aromatic rings, and an ester functional group
Preparation Methods
The synthesis of Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 2,6-difluoroaniline with a sulfonyl chloride to form the sulfonamide intermediate.
Introduction of the ester group: The sulfonamide intermediate is then reacted with ethyl 3-bromo-3-oxopropanoate under basic conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: The fluorinated aromatic rings and sulfonamide group make this compound a candidate for developing advanced materials with unique electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfonamides and fluorinated compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. The fluorinated aromatic rings enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
3-{[(2,6-difluorophenyl)methyl]amino}benzene-1-sulfonamide: This compound features a similar sulfonamide group but lacks the ester functionality.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .
Properties
Molecular Formula |
C17H14F3NO5S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate |
InChI |
InChI=1S/C17H14F3NO5S/c1-2-26-15(23)9-14(22)10-5-3-8-13(16(10)20)21-27(24,25)17-11(18)6-4-7-12(17)19/h3-8,21H,2,9H2,1H3 |
InChI Key |
XFBBIINWSWCQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F |
Origin of Product |
United States |
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